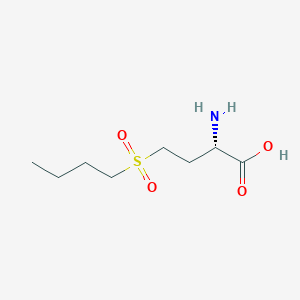

Butanoic acid, 2-amino-4-(butylsulfonyl)-, (2S)-

Description

Butanoic acid, 2-amino-4-(butylsulfonyl)-, (2S)-, is a chiral amino acid derivative characterized by a butylsulfonyl (-SO₂-C₄H₉) substituent at the fourth carbon of the butanoic acid backbone and an amino (-NH₂) group at the second carbon. The (2S) configuration denotes its stereochemistry, which is critical for its biological interactions and physicochemical properties.

Properties

Molecular Formula |

C8H17NO4S |

|---|---|

Molecular Weight |

223.29 g/mol |

IUPAC Name |

(2S)-2-amino-4-butylsulfonylbutanoic acid |

InChI |

InChI=1S/C8H17NO4S/c1-2-3-5-14(12,13)6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m0/s1 |

InChI Key |

CBZDNNMUUYMNKV-ZETCQYMHSA-N |

Isomeric SMILES |

CCCCS(=O)(=O)CC[C@@H](C(=O)O)N |

Canonical SMILES |

CCCCS(=O)(=O)CCC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 2-amino-4-(butylsulfonyl)-, (2S)- typically involves the reaction of homocysteine with butylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the thiol group with the butylsulfonyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-amino-4-(butylsulfonyl)-, (2S)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonyl group back to a thiol group.

Substitution: The amino and carboxyl groups can participate in substitution reactions to form amides and esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alcohols are used for forming amides and esters.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Amides and esters.

Scientific Research Applications

Butanoic acid, 2-amino-4-(butylsulfonyl)-, (2S)- has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Industry: Used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Butanoic acid, 2-amino-4-(butylsulfonyl)-, (2S)- involves its interaction with various molecular targets. It can act as a substrate or inhibitor for enzymes involved in metabolic pathways. The compound’s sulfonyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related compounds highlights key differences in substituents, molecular properties, and bioactivity:

Table 1: Structural and Functional Comparison of Sulfur/Selenium-Containing Amino Acid Derivatives

*Target compound; †Calculated based on structural analogs.

Key Comparisons

Substituent Effects on Reactivity and Bioactivity Sulfonyl vs. Sulfanyl Groups: Sulfonyl derivatives (e.g., -SO₂-R) exhibit higher polarity and oxidative stability compared to sulfanyl (-S-R) analogs. For instance, (2S)-2-amino-4-(ethylsulfanyl)butanoic acid showed 84% conversion in enzymatic assays, while sulfonyl analogs (e.g., methylsulfonyl) may resist metabolic degradation due to stronger S-O bonds .

Electronic and Steric Modifications Electron-Withdrawing Groups: The trifluoro (-CF₃) group in (2S)-2-acetamido-4,4,4-trifluorobutanoic acid significantly lowers pKa (3.12), enhancing its acidity compared to unmodified amino acids . Aromatic Substituents: Compounds like 2-(benzoylamino)-4-(methylsulfonyl)butanoic acid demonstrate increased lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

Toxicological and Developmental Effects Sulfonated derivatives, such as Butanoic acid, 2-amino-4-(hydroxymethylphosphinyl)-, monoammonium salt, have shown developmental toxicity in animal studies at high doses, suggesting that sulfonyl groups may influence teratogenicity or parental toxicity .

Notes

- Structural Optimization : Modifying the sulfonyl chain length or introducing electron-withdrawing groups (e.g., -CF₃) can fine-tune physicochemical properties for specific applications .

- Research Gaps : Direct data on the target compound’s enzymatic activity or pharmacokinetics are lacking; further studies are needed to elucidate its bioactivity profile.

Biological Activity

Butanoic acid, 2-amino-4-(butylsulfonyl)-, (2S)- is a sulfur-containing amino acid derivative characterized by its unique molecular structure, which includes both an amino group and a sulfonyl functional group. It has a molecular formula of C₈H₁₇NO₃S and a molecular weight of approximately 238.26 g/mol. This compound's structural complexity contributes to its potential biological activities, making it a subject of interest in pharmacological research.

The biological activity of butanoic acid, 2-amino-4-(butylsulfonyl)-, (2S)- can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit specific enzymes, such as ADAMTS-4 and ADAMTS-5, which are implicated in osteoarthritis. For instance, related butanoic acid derivatives have shown IC(50) values in the low micromolar range, indicating potent inhibitory effects on these enzymes .

- Antioxidant Properties : Compounds with similar structures often exhibit antioxidant properties due to the presence of sulfur groups, which can scavenge free radicals and reduce oxidative stress.

Research Findings

Recent studies have focused on the synthesis and evaluation of butanoic acid derivatives for their biological activities. The following table summarizes key findings related to the biological activities of butanoic acid derivatives:

| Compound | Biological Activity | Reference |

|---|---|---|

| Butanoic acid, 2-amino-4-(butylsulfonyl)-, (2S)- | Potential enzyme inhibitor | |

| 2-Amino-4-methylthio-butyric acid | Antioxidant properties | |

| 3-Aminobutanoic acid | Neuroprotective effects |

Case Study 1: Inhibition of ADAMTS Enzymes

A study involving a series of α-glutamic acid scaffold compounds demonstrated that certain butanoic acid derivatives could inhibit the enzymatic activity of ADAMTS-4 and ADAMTS-5. The most active compound in this series exhibited IC(50) values of 1.2 μM for ADAMTS-4 and 0.8 μM for ADAMTS-5, suggesting that structural modifications around the butanoic acid framework can enhance biological activity .

Case Study 2: Antioxidant Activity

Research has indicated that butanoic acid derivatives with sulfonyl groups possess significant antioxidant capabilities. These compounds were tested for their ability to reduce oxidative stress in cellular models, with results showing a marked decrease in reactive oxygen species (ROS) levels compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.